3-Hydroxydodecanoic acid

Beschreibung

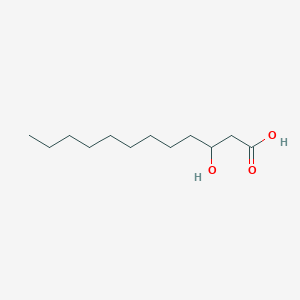

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxydodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCMKTPAZLSKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862773 | |

| Record name | 3-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883-13-2 | |

| Record name | (±)-3-Hydroxydodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxydodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1883-13-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of 3 Hydroxydodecanoic Acid

Enzymatic Synthesis Mechanisms

The formation of 3-hydroxydodecanoic acid is primarily an enzyme-driven process, deeply integrated within the fatty acid synthesis machinery of various organisms, particularly bacteria. nih.govoup.com

Role of Specific Enzymes in (R)-3-Hydroxydodecanoic Acid Production

In the bacterium Pseudomonas aeruginosa, the enzyme RhlA plays a pivotal role in the synthesis of the lipid component of rhamnolipids, which is primarily β-hydroxydecanoyl-β-hydroxydecanoate. nih.govuniprot.org RhlA is an acyltransferase that utilizes β-hydroxyacyl-acyl carrier protein (ACP) intermediates from the fatty acid synthase (FASII) cycle. nih.govuniprot.org It catalyzes the formation of one molecule of β-hydroxydecanoyl-β-hydroxydecanoate from two molecules of β-hydroxydecanoyl-ACP. nih.govuniprot.org While its primary substrate specificity is for 10-carbon acyl chains, the broader mechanism of diverting β-hydroxyacyl-ACPs from the fatty acid synthesis pathway is central to the production of 3-hydroxy fatty acids. nih.govasm.org

The production of (R)-3-hydroxyalkanoic acids (R-3HAs), including (R)-3-hydroxydodecanoic acid, can be achieved by leveraging the substrate pool of 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs) synthesized by the RhlA synthase. nih.govresearchgate.net By truncating the rhamnolipid synthesis pathway in P. aeruginosa, specifically by knocking out the rhlB and rhlC genes, the intermediate HAAs accumulate and can be subsequently hydrolyzed to yield (R)-3-hydroxyalkanoic acid monomers. nih.govresearchgate.net

Fatty Acid Synthase Pathway Involvement

The fatty acid synthase (FAS) pathway is the fundamental route for the de novo synthesis of fatty acids. smpdb.ca This process involves the sequential addition of two-carbon units to a growing acyl chain. smpdb.ca this compound is an intermediate in this pathway. smpdb.cahmdb.capathbank.org The synthesis starts with acetyl-CoA and involves a series of condensation, reduction, and dehydration reactions. smpdb.ca

Specifically, the β-ketoacyl-ACP reductase catalyzes the reduction of a β-ketoacyl-ACP to a β-hydroxyacyl-ACP. ufs.ac.za In the context of dodecanoic acid synthesis, this would be the formation of 3-hydroxydodecanoyl-ACP. This intermediate can then be further processed in the FAS cycle or be diverted to other metabolic pathways. nih.govoup.com The enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ is responsible for the subsequent dehydration step, converting the 3-hydroxyacyl-ACP to a trans-2-enoyl-ACP, which is essential for the elongation of the fatty acid chain. ontosight.ai

Metabolic Precursors and Intermediates

The primary metabolic precursors for this compound are derived from the central carbon metabolism and the fatty acid biosynthesis pathway. In organisms like E. coli engineered for its production, glucose or fructose (B13574) can serve as the initial carbon sources. researchgate.net These sugars are metabolized through glycolysis to produce acetyl-CoA, the fundamental building block for fatty acid synthesis. researchgate.net

Within the fatty acid de novo biosynthesis pathway, the key intermediate leading to this compound is 3-hydroxydodecanoyl-acyl carrier protein (3HD-ACP) . researchgate.net This intermediate is formed through the iterative elongation process of the fatty acid synthase system. smpdb.ca The 3HD-ACP can then be channeled into different metabolic fates. For instance, the enzyme (R)-3-hydroxydecanoyl-ACP:CoA transacylase (PhaG) can convert 3HD-ACP to 3HD-CoA. researchgate.net This thioester can then be either cleaved by a thioesterase to yield free this compound or be polymerized by PHA synthase. researchgate.net

Interactions with Broader Lipid Metabolism

The metabolism of this compound is not an isolated pathway but is interconnected with other significant lipid metabolic routes.

Relationship to Sphingolipid Synthesis

Hydroxy fatty acids, including this compound, are known components of sphingolipids, which are essential for cell membrane structure and signaling. ontosight.ai While direct evidence for the incorporation of this compound into sphingolipids is specific to certain biological contexts, the general pathway of sphingolipid synthesis involves the condensation of a fatty acyl-CoA with serine. nih.gov In some organisms, this pathway can be co-opted for the production of other metabolites, highlighting the metabolic plasticity related to fatty acid precursors. nih.gov For instance, in termites, the sphingolipid pathway is modified to produce defensive chemicals, starting with the condensation of a fatty acid with L-serine to form a sphinganine, which is then further modified. nih.gov

Role in Polyhydroxyalkanoate (PHA) Synthesis

This compound is a monomeric unit found in medium-chain-length polyhydroxyalkanoates (mcl-PHAs). nih.govasm.orgnih.gov These are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage compounds. oup.comasm.orgnih.gov

The synthesis of mcl-PHAs is catalyzed by the enzyme PHA synthase , which polymerizes 3-hydroxyacyl-CoA monomers. nih.govasm.org When bacteria are grown on dodecanoate (B1226587), the resulting PHA can contain this compound as one of its constituents. asm.orgnih.gov For example, Pseudomonas oleovorans grown on dodecanoate produces a PHA composed of 31 mol% this compound, along with other 3-hydroxy fatty acids. asm.orgnih.gov

The precursors for PHA synthesis can be derived from either the fatty acid β-oxidation pathway or the fatty acid biosynthesis pathway. asm.org In the case of β-oxidation, alkanoic acids are broken down to generate 3-hydroxyacyl-CoA intermediates that can be channeled into PHA synthesis. asm.orgpnas.org Alternatively, intermediates from the fatty acid biosynthesis pathway, such as 3-hydroxyacyl-ACPs, can be converted to 3-hydroxyacyl-CoAs by enzymes like PhaG, thus linking fatty acid synthesis to PHA production. researchgate.netasm.org

| Enzyme | Function in this compound Metabolism | Pathway |

| RhlA | Catalyzes the formation of β-hydroxydecanoyl-β-hydroxydecanoate from β-hydroxydecanoyl-ACP. nih.govuniprot.org | Rhamnolipid Biosynthesis |

| Fatty Acid Synthase (FAS) | Synthesizes fatty acids, with 3-hydroxydodecanoyl-ACP as an intermediate. smpdb.cahmdb.ca | Fatty Acid Biosynthesis |

| β-ketoacyl-ACP reductase | Reduces β-ketoacyl-ACP to β-hydroxyacyl-ACP. ufs.ac.za | Fatty Acid Biosynthesis |

| FabZ | Dehydrates 3-hydroxyacyl-ACP to trans-2-enoyl-ACP. ontosight.ai | Fatty Acid Biosynthesis |

| PhaG | Converts 3-hydroxyacyl-ACP to 3-hydroxyacyl-CoA. researchgate.netasm.org | PHA Biosynthesis |

| PHA Synthase (PhaC) | Polymerizes 3-hydroxyacyl-CoA monomers into PHA. nih.govasm.orgpnas.org | PHA Biosynthesis |

Biosynthetic Engineering for Enhanced Production of this compound

The industrial-scale production of medium-chain-length (mcl) (R)-3-hydroxyalkanoic acids (R-3HAs), including this compound, has been a challenge due to the lack of efficient microbial biosynthesis pathways. nih.gov To overcome this, researchers have focused on biosynthetic engineering, employing genetic modification of microorganisms and optimizing fermentation processes to enhance production titers.

Genetic Modification Strategies in Microorganisms

Metabolic engineering of various microorganisms has been a primary strategy to increase the yield of this compound (3-HDD). This involves the targeted deletion of competing pathway genes and the introduction of key enzymes to channel metabolic flux towards the desired product.

In Pseudomonas aeruginosa, a notable producer of rhamnolipids, the biosynthetic pathway for these compounds has been truncated to accumulate precursors. researchgate.netnih.gov Rhamnolipids are synthesized from (R)-3-hydroxyalkanoic acid and L-rhamnose, a process involving the enzymes RhlA, RhlB, and RhlC. nih.gov By knocking out the rhlB and rhlC genes, which are responsible for adding rhamnose moieties, the pathway is halted at the intermediate stage, leading to the accumulation of R-3-(R-3-hydroxyalkanoyloxy) alkanoic acids (HAAs). nih.govresearchgate.net These HAAs, predominantly the C10-C10 dimer in P. aeruginosa, can then be hydrolyzed to yield (R)-3-hydroxydecanoic acid. researchgate.netnih.gov To further boost the HAA pool, key genes in the competing β-oxidation pathway have also been knocked out. nih.gov

Escherichia coli and Pseudomonas putida have also been engineered for 3-HA production. A common strategy involves introducing the tesB gene, which encodes for thioesterase II, an enzyme that can convert acyl-CoA intermediates to free fatty acids. nih.govresearchgate.netasm.org For instance, expressing the tesB gene in a P. putida KT2442 mutant with a deleted polyhydroxyalkanoate (PHA) synthesis operon (ΔphaC1-phaZ-phaC2) resulted in the production of a mixture of 3-HAs, including 3-HDD. nih.govnih.gov The yield was significantly improved by further knocking out genes of the β-oxidation pathway, such as fadA (encoding 3-ketoacyl-CoA thiolase) and fadB (encoding 3-hydroxyacyl-CoA dehydrogenase). nih.govresearchgate.net This dual knockout strategy weakens the β-oxidation pathway, redirecting more substrate towards 3-HA synthesis. nih.gov

In E. coli, the co-expression of the phaG gene, which encodes (R)-3-hydroxydecanoyl-acyl carrier protein (ACP)-CoA transacylase, and the tesB gene has been shown to enable the synthesis of (R)-3-hydroxydecanoic acid (3HD) from simple carbon sources like glucose or fructose. nih.govasm.org The PhaG enzyme links the fatty acid de novo biosynthesis pathway to the production of (R)-3-hydroxydecanoyl-CoA, which is then hydrolyzed by the TesB thioesterase to release the free acid. asm.org

The table below summarizes various genetic modification strategies employed to enhance the production of this compound and related 3-hydroxyalkanoic acids.

| Microorganism | Genetic Modification | Carbon Source(s) | Product(s) | Titer |

| Pseudomonas aeruginosa PAO1-ΔBC | Knockout of rhlB and rhlC genes. | Palm Oil | HAAs (hydrolyzed to R-3HD) | ~11 g/L (HAAs) |

| Pseudomonas aeruginosa PAO1 | Knockout of β-oxidation genes and rhamnolipid synthesis genes (rhlB, rhlC). | Not Specified | HAAs (hydrolyzed to R-3HD) | ~18 g/L (HAAs) |

| Pseudomonas putida KTOY01 | Knockout of PHA operon (ΔphaC1-phaZ-phaC2); Expression of tesB. | Dodecanoate | 3-HA mixture (including 3-HDD) | 0.35 g/L |

| Pseudomonas putida KTOY07 | Knockout of PHA operon and fadBA; Expression of tesB. | Dodecanoate | 3-HA mixture (90 mol% 3-HDD) | 2.44 g/L |

| Escherichia coli | Expression of phaG and tesB genes. | Fructose | (R)-3-hydroxydecanoic acid | 1.02 g/L |

Data sourced from multiple studies. nih.govnih.govnih.govresearchgate.net

Optimization of Fermentation Processes

Alongside genetic engineering, optimizing fermentation conditions is crucial for maximizing the production of this compound. Key parameters that are often fine-tuned include the fermentation strategy, carbon source selection, pH, temperature, and aeration. researchgate.net

Fed-batch fermentation has proven to be a highly effective strategy for achieving high-titer production. For example, a fed-batch process with the engineered P. putida KTOY07 strain, which has a weakened β-oxidation pathway, led to a significant increase in the production of a 3-HA mixture dominated by 3-HDD. nih.gov After 28 hours of growth in a 6-liter automatic fermentor, a titer of 7.27 g/L was achieved, with 3-HDD constituting 96 mol% of the mixture. nih.gov This represents a nearly 20-fold increase compared to the initial shake-flask experiments. nih.govresearchgate.net

The choice of carbon source profoundly impacts the yield and composition of the produced 3-HAs. researchgate.netnih.gov When dodecanoate was used as the sole carbon source for engineered P. putida, the resulting 3-HA mixture was predominantly composed of 3-hydroxydodecanoate. nih.gov In studies with P. aeruginosa, using palm oil as a substrate led to high yields of HAAs, which are the precursors to 3-hydroxydecanoic acid. nih.gov

To address challenges such as low substrate solubility and product toxicity, innovative fermentation setups have been explored. One such approach is the use of a two-phase fermentation system. nih.gov For the production of ω-hydroxydodecanoic acid in E. coli, a two-phase system with an organic and an aqueous phase was implemented. This configuration helps to continuously extract the product, thereby reducing its toxic effects on the cells and overcoming the low solubility of the fatty acid substrate. nih.gov This strategy resulted in a production of 4 g/L of ω-hydroxydodecanoic acid. nih.gov While this example is for a structural isomer, the principle can be applied to enhance this compound production.

The table below highlights the results from different fermentation process optimization strategies.

| Microorganism | Fermentation Strategy | Key Parameters | Product | Titer |

| Pseudomonas putida KTOY07 | Fed-batch fermentation | 28-hour growth in a 6-L fermentor | 3-HA mixture (96 mol% 3-HDD) | 7.27 g/L |

| Candida viswanathii (engineered) | Fed-batch fermentation | Dodecane feed, two-stage process (growth and production) | ω-hydroxydodecanoic acid | 12.7 g/L |

| Escherichia coli (engineered) | Two-phase system | Aqueous/organic phase (5:1), dodecanoic acid methyl ester as substrate | ω-hydroxydodecanoic acid | 4 g/L |

Biological Functions and Signaling Roles of 3 Hydroxydodecanoic Acid

Cellular Membrane Structure and Signaling

3-Hydroxydodecanoic acid is an integral part of cellular membranes and is involved in cell signaling processes. As a hydrophobic molecule, it is well-suited for integration into lipid bilayers. nih.gov Its most notable structural role is as a key component of the Lipid A moiety of lipopolysaccharides (LPS), which are major constituents of the outer membrane of Gram-negative bacteria. This position within the bacterial outer membrane makes it a significant molecule for signaling, as LPS is a potent activator of the innate immune system in host organisms. The presence of this compound within this complex structure serves as a chemical marker that can be recognized by host immune cells.

Signaling Molecule Activity

Beyond its structural role, this compound functions as an active signaling molecule by interacting with specific host cell receptors. Research has identified it as an agonist for the G protein-coupled receptor 84 (GPR84). nih.govadularia.ch Activation of GPR84 by this compound initiates downstream signaling cascades that influence immune cell function. nih.govnih.govmedchemexpress.com This interaction is a key mechanism through which this bacteria-derived metabolite can directly communicate with and modulate host physiological processes, particularly immune responses. nih.govadularia.ch

Quorum Sensing Modulation

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate collective behaviors by sensing their population density. While N-acyl homoserine lactones (AHLs) are the most studied QS molecules in Gram-negative bacteria, fatty acids and their derivatives are increasingly recognized as important signals. wikipedia.orgtdx.cat

Hydroxylated fatty acids are emerging as a distinct class of signaling molecules involved in bacterial communication. nih.gov While much of the focus has been on AHLs, research indicates that molecules like this compound and related fatty acids can also function as signals. thegoodscentscompany.com For instance, some bacteria, such as Ralstonia spp., use 3-hydroxy fatty acid methyl esters for quorum sensing. nih.gov These fatty acid-derived signals regulate gene expression in a population-density-dependent manner, controlling various physiological processes. researchgate.net

Biofilm formation is a key collective behavior regulated by quorum sensing. frontiersin.org It is a process where microbial cells attach to a surface and encase themselves in a self-produced extracellular matrix. nih.gov The signaling molecules that mediate quorum sensing, including fatty acids, can directly influence the development and structure of biofilms. nih.gov Depending on the bacterial species and the specific fatty acid, these signals can either promote or inhibit biofilm formation, thereby playing a critical role in the lifestyle and persistence of bacterial communities. nih.govnih.gov

The influence of this compound and similar fatty acids is not limited to communication within a single bacterial species. These molecules are considered ideal candidates for inter-kingdom signaling due to their ancient evolutionary origins. mdpi.comresearchgate.net Fatty acid-based signals can be produced by bacteria and perceived by other organisms, including different bacterial species, fungi, plants, and animal hosts. researchgate.netnih.govresearchgate.net This cross-communication allows bacteria to interact with their environment and with cohabitating organisms, influencing polymicrobial communities and host-pathogen interactions. mdpi.comnih.gov Hydroxylated long-chain fatty acids are now being investigated as a previously uncharacterized group of signaling factors for this complex interspecies communication. nih.gov

Immunomodulatory Effects

Bacteria-derived this compound has been shown to exert potent immunomodulatory effects, particularly in the context of anti-tumor immunity. nih.govadularia.ch This activity is primarily mediated through its interaction with the GPR84 receptor on immune cells. nih.govmedchemexpress.com

Research has demonstrated that this compound can induce a strong anti-tumor immune response in multiple cancer models. nih.govadularia.ch This response is characterized by an enhanced infiltration of cytotoxic CD8+ T cells into the tumor tissue and an increase in their cell-killing activity. nih.gov The signaling cascade initiated by the binding of this compound to GPR84 leads to the production of key cytokines, such as Interleukin-12 (IL-12), which further promotes the anti-cancer T cell response. medchemexpress.com

Activation of G-Protein Coupled Receptors (GPR84, HCA3)

This compound, a medium-chain fatty acid, functions as a signaling molecule by activating specific G-protein coupled receptors (GPCRs), thereby modulating various cellular responses, particularly within the immune system. Its primary target is GPR84, a receptor predominantly expressed in immune cells.

The activation of GPR84 by this compound initiates a pro-inflammatory signaling cascade. GPR84 is known to couple with Gαi/o and Gα15 proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Furthermore, GPR84 activation can stimulate downstream pathways such as the extracellular signal-regulated kinase (ERK) pathway. In human macrophages, GPR84-mediated pro-inflammatory signaling is dependent on its coupling to the hematopoietic cell-specific Gα15 protein nih.gov. This activation can lead to increased intracellular calcium levels and the production of inositol (B14025) trisphosphate (IP3) nih.govnih.gov.

While this compound is a recognized agonist for GPR84, its interaction with Hydroxycarboxylic Acid Receptor 3 (HCA3, also known as GPR109B) is less direct. HCA3 and GPR84 share some structural similarities and can be activated by other 3-hydroxy fatty acids, such as 3-hydroxyoctanoic acid and 3-hydroxydecanoic acid nih.gov. However, studies on macrophages suggest that 3-hydroxydecanoic acid acts solely through GPR84 and not HCA3 nih.gov. Activation of HCA3 by its specific agonists typically leads to anti-inflammatory responses, contrasting with the pro-inflammatory effects of GPR84 activation nih.govnih.gov. The signaling of HCA3 is exclusively coupled to Gαi proteins nih.gov.

| Receptor | Agonist | G-Protein Coupling | Key Downstream Signaling Events |

|---|---|---|---|

| GPR84 | This compound | Gαi/o, Gα15 | Inhibition of cAMP production, ERK activation, Increased intracellular Ca2+, IP3 production |

| HCA3 | 3-Hydroxyoctanoic acid, 3-Hydroxydecanoic acid (this compound interaction is not prominent) | Gαi | Inhibition of cAMP production, β-arrestin-2 recruitment (agonist-dependent) |

Influence on Cytokine Production (e.g., IL-12)

The activation of GPR84 by this compound significantly influences the production of cytokines, which are key mediators of immune responses. A notable effect is the promotion of pro-inflammatory cytokine production, including Interleukin-12 (IL-12).

Research has demonstrated that the anti-tumor effects of this compound are dependent on the production of IL-12 adularia.ch. In studies involving mouse models with MC38 tumors, the administration of this compound led to an increase in IL-12 levels, which was associated with a significant reduction in tumor growth nih.gov. IL-12 is a critical cytokine for promoting cell-mediated immunity, particularly by activating T helper 1 (Th1) cells and enhancing the cytotoxic activity of natural killer (NK) cells and CD8+ T cells. The activation of GPR84 in macrophages enhances the expression of various inflammatory mediators, including TNFα, IL-6, and IL-12B bohrium.comfrontiersin.org.

| Compound | Receptor Activated | Effect on IL-12 Production | Observed Outcome |

|---|---|---|---|

| This compound | GPR84 | Increased | Enhanced anti-tumor immune response |

Impact on Immune Cell Infiltration and Activity (e.g., CD8+ T cells)

A crucial aspect of the biological function of this compound is its ability to modulate the infiltration and activity of immune cells, particularly cytotoxic CD8+ T cells, within the tumor microenvironment. This effect is a direct consequence of GPR84 activation and the subsequent changes in the cytokine milieu.

Studies have shown that treatment with this compound enhances the infiltration of CD8+ T cells into tumors nih.govnih.gov. These CD8+ T cells are essential for recognizing and eliminating cancer cells. Beyond simply increasing their numbers within the tumor, this compound also boosts their cytotoxic activity, meaning they become more effective at killing their target cells adularia.chnih.gov. The enhanced anti-tumor response observed with this compound treatment in various cancer models is largely attributed to this heightened CD8+ T cell response nih.gov. The increased production of IL-12, stimulated by this compound, plays a significant role in promoting the differentiation and activation of these cytotoxic T lymphocytes.

| Compound | Key Mediator | Impact on CD8+ T cells | Overall Immunological Effect |

|---|---|---|---|

| This compound | GPR84 activation, IL-12 production | Increased infiltration into tumors, Enhanced cytotoxicity | Potent anti-tumor immune response |

Role in Pathophysiological Processes

Association with Fatty Acid Metabolic Disorders

3-Hydroxydodecanoic acid is intrinsically linked to certain inborn errors of fatty acid metabolism. These disorders disrupt the normal breakdown of fatty acids, leading to the accumulation of specific metabolites, including this compound, which contribute to the clinical manifestations of these conditions.

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is a rare, autosomal recessive disorder of fatty acid oxidation. This condition is caused by mutations in the HADHA gene, which provides instructions for making a part of a protein complex called mitochondrial trifunctional protein. Specifically, the deficiency lies in the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme, which is crucial for the beta-oxidation of long-chain fatty acids.

In individuals with LCHAD deficiency, the inability to properly metabolize long-chain fatty acids leads to a buildup of long-chain 3-hydroxy fatty acids, including this compound. This accumulation is a biochemical hallmark of the disorder. The signs and symptoms of LCHAD deficiency typically appear during infancy or early childhood and can include feeding difficulties, lack of energy (lethargy), low blood sugar (hypoglycemia), and liver problems. The accumulation of these fatty acid intermediates can have a toxic effect on the liver. The condition can be life-threatening, particularly during periods of fasting or illness.

Children with LCHAD deficiency are known to excrete 3-hydroxydicarboxylic acids with carbon chain lengths of 10 to 16 in their urine, making the measurement of compounds like 3-hydroxydodecanedioic acid a potential diagnostic marker.

Mitochondrial trifunctional protein (MTP) deficiency is a group of related inherited disorders of fat metabolism. The MTP complex is composed of three enzymes that work together to break down long-chain fatty acids. A deficiency in any of these enzyme activities can lead to an inability to produce enough energy from fats, especially during periods of stress, illness, or fasting.

Similar to LCHAD deficiency, a key feature of MTP deficiencies is the accumulation of long-chain 3-hydroxy fatty acids. This buildup is a direct consequence of the metabolic block. The clinical presentation of MTP deficiency can vary, with some individuals experiencing severe symptoms such as heart muscle disease (cardiomyopathy), muscle breakdown (rhabdomyolysis), and poor nerve function in the hands and feet (peripheral neuropathy). The accumulation of 3-hydroxy fatty acids is considered a cytotoxic event that contributes to the pathology of these disorders.

The accumulation of this compound and other long-chain 3-hydroxy fatty acids in LCHAD and MTP deficiencies has a significant and detrimental impact on mitochondrial energy homeostasis. These metabolites are known to act as uncouplers of oxidative phosphorylation in mitochondria.

By uncoupling oxidative phosphorylation, these fatty acids disrupt the process by which cells use enzymes to oxidize nutrients, thereby releasing chemical energy in the form of adenosine (B11128) triphosphate (ATP). This disruption leads to a decrease in ATP production and an increase in resting respiration. The uncoupling effect can impair the energy balance in tissues with high energy demands, such as the heart, skeletal muscle, and brain. This impairment of energy homeostasis is a key factor in the development of cardiomyopathy and muscle weakness seen in patients with these disorders.

Research has shown that these accumulating 3-hydroxy fatty acids can also induce the mitochondrial permeability transition pore to open, further compromising mitochondrial function.

Contribution to Oxidative Stress

In addition to disrupting energy metabolism, the accumulation of this compound and its longer-chain counterparts in fatty acid oxidation disorders contributes to a state of oxidative stress. Oxidative stress is an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects through neutralization by antioxidants.

Studies have demonstrated that long-chain 3-hydroxy fatty acids can induce oxidative stress in various tissues, including the brain. In vitro experiments have shown that these compounds can lead to an increase in lipid peroxidation, a process where free radicals "steal" electrons from the lipids in cell membranes, resulting in cell damage. Furthermore, they can cause protein oxidative damage, as evidenced by increased carbonyl formation and a decrease in sulfhydryl content.

Involvement in Host-Microbe Interactions during Infection

This compound is not only a metabolite in human fatty acid metabolism but is also produced by various bacteria. This positions the compound at the interface of host-microbe interactions, where it can be recognized by the host immune system and may also play a role in bacterial communication and virulence.

While direct regulation of bacterial virulence factors by this compound is an area of ongoing research, the broader class of 3-hydroxy fatty acids is known to be involved in bacterial signaling and host recognition. In Gram-negative bacteria, 3-hydroxy fatty acids are integral components of lipopolysaccharide (LPS), a major component of their outer membrane that is a potent stimulator of the host's innate immune response.

Some bacteria secrete free 3-hydroxy fatty acids, which can be sensed by the host. For instance, in plants, medium-chain 3-hydroxy fatty acids can trigger immune responses. While the direct role of this compound in regulating the expression of virulence genes in human pathogens is not fully elucidated, the involvement of other fatty acids in bacterial communication systems like quorum sensing suggests a potential for such a role. Quorum sensing is a system of stimulus and response correlated to population density, and bacteria use it to coordinate the expression of virulence factors. It is plausible that 3-hydroxy fatty acids, as bacterial metabolites, could influence these complex regulatory networks.

Recent research has also highlighted that bacteria-derived this compound can induce a potent anti-tumor immune response by signaling through the GPR84 receptor, indicating its role as a signaling molecule in the host-microbe dialogue.

Data Tables

Table 1: Effects of 3-Hydroxy Fatty Acids on Mitochondrial Respiration

| Fatty Acid | Concentration | Effect on State 4 Respiration | Effect on Respiratory Control Ratio | Effect on ADP/O Ratio |

| 3-Hydroxytetradecanoic acid | Various | Increased | Diminished | Diminished |

| 3-Hydroxypalmitic acid | Various | Increased | Diminished | Diminished |

Data based on studies of isolated rat heart mitochondria.

Table 2: Impact of 3-Hydroxy Fatty Acids on Oxidative Stress Markers in Rat Cerebral Cortex

| Fatty Acid | Effect on Lipid Peroxidation | Effect on Carbonyl Formation | Effect on Sulfhydryl Content |

| This compound | Increased | - | - |

| 3-Hydroxytetradecanoic acid | Increased | Increased | Decreased |

| 3-Hydroxypalmitic acid | Increased | Increased | Decreased |

Impact on Host Immune Response to Pathogens

This compound, a medium-chain 3-hydroxy fatty acid produced by certain bacteria, notably the opportunistic pathogen Pseudomonas aeruginosa, plays a significant role in modulating the host's immune response. Its impact is multifaceted, capable of eliciting both pro-inflammatory and potentially anti-inflammatory effects through its interaction with specific host cell receptors. This dual activity underscores the complexity of host-pathogen interactions and the intricate signaling pathways that govern the immune response to bacterial infections.

The immunomodulatory effects of this compound are primarily mediated through its function as a signaling molecule, recognized by pattern recognition receptors (PRRs) on host immune cells. This recognition triggers intracellular signaling cascades that ultimately shape the nature and intensity of the immune response.

A key receptor for this compound is the G protein-coupled receptor 84 (GPR84), which is predominantly expressed on immune cells such as neutrophils, macrophages, and monocytes nih.govnih.gov. Activation of GPR84 by this compound has been shown to initiate pro-inflammatory responses. For instance, studies have demonstrated that this compound can stimulate the migration of neutrophils, a critical event in the early stages of an inflammatory response to infection nih.gov. This chemotactic activity is mediated through GPR84 and its associated Gαi signaling pathway nih.gov. Furthermore, activation of GPR84 in macrophages can lead to an increase in intracellular calcium and the production of reactive oxygen species (ROS), both of which are important components of the innate immune response aimed at eliminating pathogens nih.gov.

In addition to its pro-inflammatory role via GPR84, there is emerging evidence suggesting that this compound can also exert anti-inflammatory effects. This paradoxical activity may be context-dependent, influenced by the specific immune cell type, the concentration of the fatty acid, and the presence of other inflammatory stimuli. For example, some studies have indicated that certain fatty acids can suppress the production of pro-inflammatory cytokines in response to other microbial components like lipopolysaccharide (LPS) nih.gov.

The interaction of this compound with Toll-like receptor 4 (TLR4) is another area of active investigation. TLR4 is a critical PRR that recognizes LPS, a major component of the outer membrane of Gram-negative bacteria, and initiates a potent inflammatory response peerj.comnih.gov. While direct, high-affinity binding of this compound to TLR4 has not been definitively established, the broader class of saturated fatty acids has been shown to modulate TLR4 signaling peerj.com. It is plausible that this compound, as a bacterial fatty acid, could influence the TLR4 signaling cascade initiated by LPS from the same pathogen, potentially leading to a fine-tuning of the inflammatory response. This could involve alterations in the localization of TLR4 within membrane microdomains, thereby affecting the efficiency of signal transduction peerj.comresearchgate.net.

Detailed Research Findings on the Immunomodulatory Effects of this compound

| Pathogen/Context | Experimental Model | Key Findings | Signaling Pathway(s) Implicated | Reference |

|---|---|---|---|---|

| General Inflammation (Type 2 Diabetes Context) | In vivo (mice), In vitro (primary human and mouse neutrophils) | 3-hydroxydecanoate (B1257068) promotes immune cell recruitment to adipose tissue and stimulates neutrophil migration. | GPR84, Gαi signaling | nih.gov |

| General Immune Cell Function | In vitro (primary human neutrophils and macrophages) | Activation of GPR84 by 3-hydroxydecanoic acid induces pro-inflammatory signaling, including increased intracellular Ca2+ and ROS production in macrophages, and neutrophil activation. | GPR84 | nih.gov |

| Pseudomonas aeruginosa Infection | In vitro (macrophage cell line) | The activation of the TLR4 signaling cascade by P. aeruginosa is dependent on the lipid composition of the host cell membrane, which can be modulated by fatty acids. | TLR4 | peerj.comresearchgate.net |

| General Inflammation | Review of human and animal studies | (n-3) fatty acids can decrease the production of pro-inflammatory cytokines in most human studies. | General anti-inflammatory pathways | nih.gov |

Therapeutic and Biotechnological Research Applications

Anticancer Research

Recent studies have highlighted the potential of 3-Hydroxydodecanoic acid as a promising therapeutic agent in the treatment of cancer. nih.gov This medium-chain fatty acid has demonstrated anticancer activity against several types of cancer, including colon cancer, lung cancer, and melanoma. medchemexpress.com

Bacteria-derived this compound has been shown to induce a potent anti-tumor immune response. nih.gov Research indicates that this fatty acid activates the GPR84 receptor, which in turn promotes the production of Interleukin-12 (IL-12). medchemexpress.com This signaling pathway leads to an enhanced infiltration and cytotoxicity of CD8+ T cells within the tumor tissue. nih.gov The presence of these immune cells is crucial for recognizing and eliminating cancer cells.

Metabolomics analysis of serum from colorectal cancer patients has revealed an inverse correlation between the abundance of this compound and advanced disease stages, suggesting its protective role in cancer progression. nih.gov

Table 1: Mechanisms of this compound in Anti-tumor Immunity

| Mechanism | Description | Outcome |

|---|---|---|

| GPR84 Receptor Activation | This compound acts as a signaling molecule for the GPR84 receptor. nih.govmedchemexpress.com | Initiation of downstream immune responses. |

| Enhanced IL-12 Production | Activation of GPR84 by this compound promotes the production of the cytokine IL-12. medchemexpress.com | Stimulation and activation of T cells and natural killer (NK) cells. |

| Increased CD8+ T Cell Infiltration | The signaling cascade initiated by this compound leads to a higher concentration of CD8+ T cells within the tumor microenvironment. nih.gov | Enhanced tumor cell recognition and killing. |

| Increased CD8+ T Cell Cytotoxicity | The infiltrating CD8+ T cells exhibit a greater ability to kill cancer cells. nih.gov | Reduction in tumor size and growth. |

In preclinical studies, this compound has shown a strong anti-tumor effect when used in combination with the chemotherapy drug 5-fluorouracil (B62378) (5-FU) in mice with MC38 tumors. medchemexpress.com This suggests a synergistic effect where this compound enhances the efficacy of conventional cancer treatments. The combination therapy resulted in a significant reduction in tumor growth, which was dependent on GPR84 receptor signaling. medchemexpress.com

Antimicrobial Properties

This compound has demonstrated significant antimicrobial properties, positioning it as a compound of interest for further investigation into novel antimicrobial agents.

Research has identified this compound, produced by the bacterium Lactobacillus plantarum MiLAB 14, as having strong antifungal effects. slu.se It has shown total inhibitory effects against several molds and yeasts at concentrations ranging from 10 to over 100 µg/ml. slu.se This broad-spectrum antifungal activity makes it a candidate for applications in preventing spoilage by fungi.

Table 2: Antifungal Activity of this compound

| Microorganism Type | Efficacy | Source Organism |

|---|---|---|

| Yeasts | Total inhibitory effect slu.se | Lactobacillus plantarum MiLAB 14 slu.se |

| Molds | Total inhibitory effect slu.se | Lactobacillus plantarum MiLAB 14 slu.se |

While research into the direct application of this compound as a novel antibiotic is ongoing, related medium-chain length polyhydroxyalkanoate (mcl-PHA) derived molecules have shown antimicrobial properties. nih.gov Specifically, (R)-3-hydroxyoctanoic acid has been shown to inhibit a wide range of bacteria. nih.gov The structural similarity and shared origin of these hydroxy fatty acids suggest that this compound may also possess antibacterial activities that warrant further exploration.

Biomarker Potential in Disease Diagnostics

This compound is being investigated as a potential biomarker for certain diseases and conditions. It is known to be associated with fatty acid metabolic disorders. foodb.ca For instance, a deficiency in medium-chain acyl-CoA dehydrogenase can lead to an accumulation of medium-chain fatty acids like this compound. Furthermore, its presence has been detected in various human samples, and its levels have been correlated with specific health statuses. nih.gov The identification of this compound in foods such as chicken and pork suggests it could also serve as a potential biomarker for the consumption of these products. foodb.ca

Diagnostic Aid for Metabolic Disorders

This compound is recognized as a fatty acid associated with certain metabolic disorders. researchgate.netadooq.com Its presence and concentration can be indicative of disruptions in fatty acid metabolism. Current diagnostic methods for some of these disorders are hampered by issues of insensitivity or significant delays in obtaining results. researchgate.netnih.govnih.gov

Research has specifically linked elevated levels of long-chain 3-hydroxy fatty acids to inborn errors of mitochondrial fatty acid β-oxidation. researchgate.net Children with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a disorder of fatty acid metabolism, are known to excrete 3-hydroxydicarboxylic acids with carbon chain lengths from 10 to 16. nih.govnih.gov This makes related compounds like this compound potentially important diagnostic markers. nih.gov To improve diagnostic accuracy, research has focused on developing sensitive and precise measurement techniques, such as stable-isotope dilution mass spectrometry, to quantify these compounds. nih.govnih.gov

The compound has also been associated with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, which is characterized by an intolerance to prolonged fasting and impaired ketogenesis. researchgate.net

Table 1: this compound in Metabolic Disorder Diagnostics

| Metabolic Disorder | Association with this compound & Related Compounds | Key Research Findings |

|---|---|---|

| Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency | Patients excrete elevated levels of C10-C16 3-hydroxydicarboxylic acids. nih.govnih.gov | Development of quantitative methods using stable-isotope dilution mass spectrometry is underway to improve diagnostic sensitivity and speed. nih.gov |

| Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency | The compound is associated with this disorder. researchgate.net | This deficiency leads to low plasma and tissue carnitine levels and an intolerance to fasting. |

Association with Metformin (B114582) Therapy in Diabetes

Recent pharmacometabolomic research has uncovered a novel association between metformin, a first-line medication for type 2 diabetes, and levels of medium-chain 3-hydroxy fatty acids. nih.govnih.gov A cross-sectional study involving patients with type 2 diabetes was the first to report this connection. nih.govnih.gov

The study categorized patients into three groups: metformin-treated, treatment-naïve, and non-metformin treated. nih.gov Using linear model analysis, researchers identified significant metabolic changes between the groups. nih.gov Notably, patients receiving metformin therapy exhibited a significant increase in the levels of 3-hydroxyoctanoate (B1259324) and 3-hydroxydecanoate (B1257068). nih.govnih.govresearchgate.net

This elevation of 3-hydroxy medium-chain fatty acids may have considerable effects on metabolism. nih.govnih.gov Researchers suggest this finding opens new avenues for understanding the pleiotropic mechanisms of metformin and could lead to new directions for its therapeutic use. nih.govnih.gov

Table 2: Findings of Metformin Pharmacometabolomic Study

| Study Group | Key Metabolites Investigated | Significant Findings | Implication |

|---|---|---|---|

| Metformin-treated Type 2 Diabetes Patients | 3-hydroxyoctanoate, 3-hydroxydecanoate | A significant increase in the levels of these 3-hydroxy medium-chain fatty acids was observed compared to drug-naïve patients. nih.govresearchgate.net | The association may help explain the complex mechanisms of metformin and could inform its expanded use. nih.gov |

| Drug-naïve Type 2 Diabetes Patients | 3-hydroxyoctanoate, 3-hydroxydecanoate | Served as a control group to establish baseline metabolite levels without metformin influence. researchgate.net | Provides a comparative baseline for identifying metformin-specific metabolic signatures. nih.gov |

Applications in Biotechnology

Beyond its role in clinical diagnostics, this compound and related compounds are being explored for their utility in various biotechnological applications, from the synthesis of specialized lipids to use in sustainable agriculture.

Hydroxy fatty acids, including this compound, serve as valuable precursors or intermediates for the synthesis of a range of specialty lipids and other valuable compounds. researchgate.net In biotechnology, these molecules can be synthetically modified to create advanced research tools. For instance, a related compound, 3-hydroxydecanoic acid, has been modified to incorporate azide (B81097) and alkyne functional groups. researchgate.net These modified fatty acids are designed for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." researchgate.net This powerful technique allows for the precise and efficient attachment of probes or other functional groups to lipids, facilitating detailed studies of cell membranes and lipid-protein interactions. researchgate.net The availability of this compound as a research-grade lipid further enables its use as a starting material for creating these complex and specialized lipid molecules. larodan.com

Bio-stimulants are substances that can enhance plant growth, improve nutrient uptake, and increase tolerance to environmental stressors. omexcanada.comnih.gov Research into medium-chain 3-hydroxy fatty acids has revealed their potential as effective bio-stimulants in agriculture. researchgate.net

Studies on the closely related 3-hydroxydecanoic acid (3-HDA) have shown that it can act as a natural growth regulator and induce resistance against plant pathogens. researchgate.netresearchgate.net When applied to the soil, it can enhance resistance in tomato plants against pathogens like Phytophthora infestans and Alternaria solani. researchgate.net This resistance is activated by triggering the plant's innate immune defenses. researchgate.net Furthermore, 3-HDA has been shown to optimize wheat development and yield by modulating key plant hormone pathways, including those for auxin and gibberellin. researchgate.net These findings suggest a potential application for this class of fatty acids as resistance-inducing bio-stimulants for sustainable disease management in crops. researchgate.net

Table 3: Bio-stimulant Effects of Medium-Chain 3-Hydroxy Fatty Acids in Agriculture

| Compound | Plant/Crop Studied | Observed Effects | Potential Application |

|---|---|---|---|

| 3-Hydroxydecanoic acid (3-HDA) | Tomato | Induces resistance against the oomycete Phytophthora infestans and the fungus Alternaria solani. researchgate.net | A soil-applied bio-stimulant for enhancing disease resistance. researchgate.net |

| 3-Hydroxydecanoic acid (3-HDA) | Wheat | Modulates auxin and gibberellin pathways, optimizing plant development and yield. researchgate.net | A natural growth regulator to improve crop productivity. researchgate.net |

Advanced Research Methodologies and Analytical Techniques

Stereospecific Analysis and Chiral Separation

The stereochemistry of 3-Hydroxydodecanoic acid is crucial to its biological activity, necessitating advanced analytical techniques for the separation and analysis of its enantiomers. Chiral separation is essential as different enantiomers can exhibit distinct biological effects. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary method for resolving the enantiomers of this compound and other 3-hydroxy fatty acids. sigmaaldrich.comlongdom.org These CSPs, which can be based on polysaccharides, proteins, or synthetic polymers, create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. longdom.orgnih.gov

Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the enantiomeric separation of acidic compounds like this compound. chiraltech.com SFC often provides faster separations and is considered a greener alternative to HPLC due to the use of supercritical carbon dioxide as the main mobile phase component. chiraltech.com The enantiomer recognition mechanism in these chromatographic techniques is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. chiraltech.com

Mass Spectrometry-Based Profiling

Mass spectrometry (MS) is a cornerstone in the analysis of this compound, offering high sensitivity and specificity for its detection and quantification in complex biological matrices. Various MS-based approaches are employed to profile this and other related fatty acids.

Stable-Isotope Dilution Mass Spectrometry

For accurate quantification, stable-isotope dilution mass spectrometry is a gold standard method. This technique involves spiking a sample with a known amount of an isotopically labeled internal standard of this compound. nih.gov Because the internal standard is chemically identical to the analyte, it co-elutes and co-ionizes, allowing for the correction of matrix effects and variations in sample preparation and instrument response. This approach provides highly accurate and precise measurements of this compound concentrations in biological fluids like serum or plasma and is particularly valuable in the diagnosis and monitoring of fatty acid oxidation disorders. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound, often after derivatization to increase their volatility. unar.ac.idnih.gov Trimethylsilyl (TMS) derivatives are commonly prepared to improve the chromatographic properties of the fatty acid. nih.gov In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov GC-MS has been instrumental in identifying this compound in various biological and environmental samples. unar.ac.id

UPLC-MS/MS Analysis

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers high resolution and sensitivity for the analysis of this compound without the need for derivatization. researchgate.netnih.gov UPLC utilizes smaller particle size columns, resulting in faster and more efficient separations compared to traditional HPLC. nih.gov When coupled with tandem mass spectrometry (MS/MS), this technique allows for highly selective and sensitive detection through multiple reaction monitoring (MRM). researchgate.net In MRM, a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored, significantly reducing background noise and enhancing the signal-to-noise ratio. This method is particularly useful for profiling 3-hydroxy fatty acids in complex biological samples like plasma. researchgate.net

Gene Knockout and Overexpression Studies

To elucidate the biosynthetic pathways and physiological roles of this compound, researchers employ genetic engineering techniques such as gene knockout and overexpression. In microorganisms like Pseudomonas putida, a bacterium known for producing polyhydroxyalkanoates (PHAs), gene knockout studies have been pivotal. For instance, knocking out the fadB and fadA genes, which encode enzymes of the β-oxidation pathway, leads to the accumulation and increased production of 3-hydroxy fatty acids, including this compound. nih.govnih.gov

Conversely, overexpression of genes involved in specific metabolic pathways can also be used to enhance the production of this compound. For example, expressing the tesB gene, which encodes a thioesterase II, in a PHA synthesis operon knockout mutant of P. putida has been shown to create a novel pathway for the extracellular production of chiral 3-hydroxy fatty acids. nih.gov These genetic manipulation studies are crucial for understanding the metabolic engineering potential of microorganisms for the biotechnological production of valuable compounds like this compound.

Cell Culture and In Vitro Models

Cell culture and in vitro models are indispensable tools for investigating the cellular and molecular effects of this compound. Fibroblast cell cultures derived from patients with fatty acid oxidation disorders are commonly used to study the metabolic consequences of enzyme deficiencies, where the accumulation of 3-hydroxy fatty acids can be monitored in the culture media. nih.gov

Animal Models in Pathogenesis and Therapeutic Studies

Animal models are indispensable tools for elucidating the complex roles of endogenous metabolites like this compound in both disease processes (pathogenesis) and the development of new treatments (therapeutics). In vivo studies, predominantly in rodent models, have provided critical insights into the metabolic consequences of its accumulation in certain genetic disorders and have revealed its surprising potential as an anti-cancer agent. These models allow researchers to investigate systemic effects, mechanisms of action, and therapeutic efficacy in a whole-organism context that cannot be replicated by in vitro experiments.

Models of Pathogenesis: Inherited Metabolic Disorders

The primary context in which this compound is studied for its role in pathogenesis is in disorders of fatty acid oxidation. Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is the most common inherited defect of mitochondrial beta-oxidation. nih.govnih.gov In this condition, the body's inability to break down medium-chain fatty acids leads to the accumulation of various metabolites, including medium-chain hydroxy fatty acids.

To understand the pathophysiology of MCADD, a gene-targeted mouse model (MCAD-/-) was developed. nih.govplos.org These mice have a targeted disruption of the Acadm gene, which encodes the MCAD enzyme. nih.gov The resulting animal model successfully recapitulates many of the critical aspects of human MCADD, providing a valuable platform for studying the disease's progression and the role of accumulating metabolites. plos.orgelsevierpure.com

Key features observed in the MCAD-/- mouse model that mirror the human condition include:

Organic Aciduria: When fasted, the knockout mice exhibit significantly elevated concentrations of specific organic acids in their urine, which is a characteristic diagnostic marker in human patients. nih.gov

Fatty Liver: The mice develop fatty infiltration of the liver, a common finding in MCADD-related deaths. nih.govnih.gov

Cold Intolerance: A profound intolerance to cold temperatures after a period of fasting is a distinct phenotype of these mice. nih.gov

Neonatal Mortality: A significant number of MCAD-/- pups die during the neonatal period, which is consistent with the clinical episodes and mortality patterns seen in untreated human infants with MCADD. nih.govplos.org

These models are crucial for investigating how the buildup of medium-chain fatty acid intermediates, including this compound, contributes to the cellular and systemic pathology seen in the disease.

Table 1: Characteristics of the MCAD-Deficient Mouse Model

| Model | Genetic Modification | Key Phenotypes | Relevance to Human Disease |

|---|---|---|---|

| MCAD-/- Mouse | Targeted disruption (knockout) of the Acadm gene | - Organic aciduria

| Reproduces key metabolic and clinical features of human Medium-chain acyl-CoA dehydrogenase deficiency (MCADD). nih.govelsevierpure.com |

Models for Therapeutic Studies: Cancer Immunotherapy

In a significant shift from its role in metabolic disease, this compound has been identified as a potent anti-tumor agent in various animal models of cancer. nih.govmedchemexpress.com Research has demonstrated that this bacteria-derived metabolite can stimulate a robust immune response against cancerous tumors. nih.govadularia.ch

The therapeutic effects of this compound have been studied in several cancer models, including colon cancer, lung cancer, and melanoma, using C57BL/6 mice. medchemexpress.com In a key study using mice bearing MC38 colon adenocarcinoma tumors, administration of this compound led to a significant reduction in tumor growth. medchemexpress.com

The mechanism of action in these animal models was traced to its function as a signaling molecule. The anti-tumor activity of this compound is dependent on its ability to activate the G protein-coupled receptor 84 (GPR84). nih.govmedchemexpress.com This activation triggers a downstream signaling cascade that results in:

Increased IL-12 Production: Activation of GPR84 promotes the production of Interleukin-12, a critical cytokine in the anti-cancer immune response. medchemexpress.comadularia.ch

Enhanced CD8+ T cell Infiltration: The presence of IL-12 helps to recruit cytotoxic CD8+ T cells, a type of immune cell that can recognize and kill cancer cells. nih.gov The tumors of mice treated with this compound showed a higher infiltration of these T cells. medchemexpress.com

Improved Cytotoxicity: The recruited CD8+ T cells exhibit enhanced cytotoxic activity against the tumor tissue. nih.gov

These findings from multiple cancer models establish a strong rationale for considering this compound and its receptor, GPR84, as promising targets for the development of novel cancer immunotherapies. nih.govadularia.ch

Table 2: Therapeutic Studies of this compound in Animal Cancer Models

| Animal Model | Cancer Type | Role of this compound | Key Research Findings |

|---|---|---|---|

| C57BL/6JRj Mice | Colon Adenocarcinoma (MC38 cell line) | Therapeutic Agent | - Significant reduction in tumor growth.

|

| Multiple Mouse Models | Solid Tumors (including lung and melanoma) | Therapeutic Agent | - Demonstrates a strong anti-tumor response across diverse cancer types. nih.govmedchemexpress.com |

Q & A

Q. What are the primary analytical methods for identifying 3-Hydroxydodecanoic acid in lipidomic studies?

To characterize this compound, researchers should employ:

- Chromatography : Reverse-phase HPLC or GC-MS for separation, using C18 columns and derivatization (e.g., methyl ester formation) to enhance volatility .

- Spectroscopy : NMR (¹H/¹³C) to confirm hydroxyl positioning at C3 and chain length (C12). IR spectroscopy verifies carboxylic acid (-COOH) and hydroxyl (-OH) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI or EI ionization for molecular ion ([M+H]⁺ at m/z 217.18) and fragmentation patterns .

Q. What standardized protocols exist for synthesizing enantiomerically pure (R)-3-Hydroxydodecanoic acid?

The (R)-enantiomer can be synthesized via:

- Biocatalytic Methods : Use Pseudomonas spp. lipases for stereoselective hydrolysis of racemic esters .

- Chemical Synthesis : Multistep reactions involving sodium hydroxide, hydrogen, and acetic acid under high-pressure conditions (100 kg/cm² at 100°C) .

| Reaction Conditions | Yield | Key Steps |

|---|---|---|

| NaOH, H₂, AcOH, 100°C, 100 kg/cm² | Not reported | Ester hydrolysis followed by chiral separation |

Q. How does this compound participate in mammalian fatty acid β-oxidation pathways?

In β-oxidation:

- Activation : The acid is converted to its acyl-CoA ester via acyl-CoA synthetase.

- Dehydrogenation : 3-Hydroxyacyl-CoA dehydrogenase oxidizes the β-hydroxyl group, forming a ketone intermediate .

- Chain Shortening : Thiolase cleaves the carbon chain, producing acetyl-CoA and a C10 acyl-CoA for further cycles .

Advanced Research Questions

Q. What structural insights does this compound provide in bacterial lipopolysaccharide (LPS) assembly?

In Gram-negative bacteria (e.g., Acinetobacter baumannii):

Q. How should researchers resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in properties (e.g., pKa, solubility) require:

- Experimental Validation : Use differential scanning calorimetry (DSC) for melting point verification (reported: 70–70.5°C) .

- Computational Modeling : Predict pKa (4.38 ± 0.10) via COSMO-RS or QSPR models and compare with titrimetric data .

- Cross-Database Checks : Compare entries from NIST, PubChem, and specialized lipid databases .

Q. What catalytic systems optimize this compound production via bioconversion?

Q. What advanced chromatographic techniques detect trace this compound in biological matrices?

Q. How does this compound influence product distribution in bio-oil formation from biomass?

During hydrothermal liquefaction of polyhydroxyalkanoate-rich biomass:

- Decarboxylation : this compound decomposes to α-olefins (C11–C13) under subcritical water conditions .

- Co-Products : Forms bio-oil with energy density comparable to fossil diesel (35–40 MJ/kg) .

| Biomass Component | Major Products | Reaction Conditions |

|---|---|---|

| Polyhydroxyalkanoates | α-olefins, this compound | 300°C, 10 MPa, 1 h residence time |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.